molecular formula C6H9BO3 B3244576 (5-Ethyl-2-furanyl)-boronic Acid CAS No. 162607-27-4

(5-Ethyl-2-furanyl)-boronic Acid

Cat. No. B3244576
CAS RN: 162607-27-4
M. Wt: 139.95 g/mol
InChI Key: JPZUKVZFTJPMTM-UHFFFAOYSA-N
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Description

“(5-Ethyl-2-furanyl)-boronic Acid” is a chemical compound with the molecular formula C6H9BO3. It has a molecular weight of 139.945 . The compound is part of the boronic acid family, which are compounds that are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .


Synthesis Analysis

The synthesis of boronic acids, including “(5-Ethyl-2-furanyl)-boronic Acid”, often involves the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .


Molecular Structure Analysis

The molecular structure of “(5-Ethyl-2-furanyl)-boronic Acid” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with an ethyl group (a two-carbon chain) and a boronic acid group attached .


Chemical Reactions Analysis

Boronic acids, including “(5-Ethyl-2-furanyl)-boronic Acid”, are widely used in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide or triflate under basic conditions, typically catalyzed by a palladium metal catalyst .

Mechanism of Action

Target of Action

The primary target of (5-Ethyl-2-furanyl)-boronic Acid is the palladium (II) complex . This compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of (5-Ethyl-2-furanyl)-boronic Acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (5-Ethyl-2-furanyl)-boronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the action of (5-Ethyl-2-furanyl)-boronic Acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key process in the synthesis of various biologically active molecules .

Action Environment

The action of (5-Ethyl-2-furanyl)-boronic Acid is influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally environmentally benign , and its reactivity can be controlled by adjusting the reaction conditions .

Safety and Hazards

While specific safety and hazard information for “(5-Ethyl-2-furanyl)-boronic Acid” is not available from the search results, it’s important to handle all chemicals, including boronic acids, with appropriate safety measures. This typically includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for “(5-Ethyl-2-furanyl)-boronic Acid” and other boronic acids largely involve their use in various chemical reactions. The Suzuki-Miyaura coupling, for example, is a widely-used reaction that is still being studied and optimized . Additionally, boronic acids are being explored for their potential in the synthesis of biologically active molecules .

properties

IUPAC Name

(5-ethylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO3/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZUKVZFTJPMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298869
Record name B-(5-Ethyl-2-furanyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylfuran-2-yl)boronic acid

CAS RN

162607-27-4
Record name B-(5-Ethyl-2-furanyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Ethyl-2-furanyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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